![molecular formula C28H29N3O4 B2709590 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018161-95-9](/img/structure/B2709590.png)
4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
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Description
4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity and Synthesis
Pd(II) complexes with ONN pincer ligand, involving benzimidazole as part of their structure, have been tailored for synthesis, characterization, and assessed for their catalytic activity, particularly in the Suzuki-Miyaura reaction. The benzimidazole anchored complexes exhibit excellent catalytic activities, suggesting the potential utility of related compounds in facilitating organic synthesis and reaction mechanisms (Shukla et al., 2021).
Molecular Structures and Properties
Research on Palladium(II) and Platinum(II) complexes, containing benzimidazole ligands, delves into their molecular structures, vibrational frequencies, and cytotoxicity. The studies underscore the potential of benzimidazole-containing compounds in the development of new materials with specific physical and chemical properties, including applications in anticancer therapy (Ghani & Mansour, 2011).
Antifungal Activity
A study on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives, incorporating heterocyclic compounds, has demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This highlights the potential of structurally similar compounds for developing new antifungal agents, providing a foundation for further research in combating fungal infections (Jafar et al., 2017).
Polymer Synthesis and Application
Studies on the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines indicate that compounds with benzimidazole derivatives can lead to the creation of materials with excellent solubility, thermal stability, and mechanical properties. These materials have potential applications in electronics, aerospace, and other high-performance material applications (Wang et al., 2006).
properties
IUPAC Name |
4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-7-5-10-24(13-19)35-18-22(32)17-31-26-12-4-3-11-25(26)29-28(31)20-14-27(33)30(16-20)21-8-6-9-23(15-21)34-2/h3-13,15,20,22,32H,14,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUBOTLCAFNDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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